molecular formula C10H11N3O2 B2544886 2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione CAS No. 87365-18-2

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B2544886
CAS No.: 87365-18-2
M. Wt: 205.217
InChI Key: BCJVDUHUXPYXOX-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione (CAS 87365-18-2) is a derivative of the well-known chemiluminescent compound luminol. This derivative serves as a key scaffold in advanced research, particularly in the development of novel chemiluminescent materials and sensors . Its core structure can be covalently linked to fluorescent dyes, such as BODIPY, to create molecular dyads that enable Chemiluminescence Resonance Energy Transfer (CRET). This process allows for light emission at longer, more biologically compatible wavelengths, expanding its utility in sensitive analytical and biotechnological applications . Beyond its role in chemiluminescence, the 2,3-dihydrophthalazine-1,4-dione core is a pharmacologically active scaffold. Scientific investigations have shown that derivatives of this compound exhibit significant biological activities. For instance, closely related molecules have demonstrated potent anticonvulsant properties by acting as positive allosteric modulators of the GABA-A receptor . Furthermore, certain 2,3-dihydrophthalazine-1,4-dione derivatives have displayed anti-neoplastic (anti-cancer) activity in studies using human and murine tumor cell lines, with mechanisms of action that include inhibition of key enzymes in the purine biosynthesis pathway, such as IMP dehydrogenase . Some amino derivatives have also been described in pharmaceutical compositions for immune system correction . This combination of properties makes this compound a versatile compound for researchers in fields ranging from materials science and sensor development to medicinal chemistry and drug discovery. Please handle with care and refer to the Safety Datasheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-aminoethyl)-2H-phthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-5-6-13-10(15)8-4-2-1-3-7(8)9(14)12-13/h1-4H,5-6,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJVDUHUXPYXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an aminoethyl group and a suitable dihydrophthalazine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nature of the substituent .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of 2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione are extensive and include the following:

1. Treatment of Heart Diseases
Research indicates that derivatives of 2,3-dihydrophthalazine-1,4-dione have potential in treating heart conditions such as myocardial infarction and myocarditis. The sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione has been specifically noted for its efficacy in these areas .

2. Neurological Disorders
This compound shows promise in treating neurological disorders such as multiple sclerosis and Alzheimer’s disease. Studies suggest that it may regulate biosynthetic processes in cells involved in the nervous system, enhancing regeneration and reducing apoptosis in neuronal tissues .

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans. This antimicrobial activity is attributed to the presence of the phthalazine moiety within the structure .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Case Study 1: Heart Disease Treatment
A study published in a patent document outlines the method of using 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt for treating heart diseases. The research indicates that this compound can stimulate macrophage activity to enhance tissue regeneration after cardiac injury .

Case Study 2: Neuroprotection
Another significant study explored the neuroprotective effects of this compound on neuronal cells subjected to stress conditions. It was found that certain derivatives could rescue cells from apoptosis induced by PARP10 activation, demonstrating potential therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the dihydrophthalazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Halogenated Aryl Groups: Derivatives like QCT7 (4-chlorophenyl) show enhanced antibacterial activity, likely due to increased lipophilicity and membrane penetration . Triazole Moieties: Improve anticonvulsant efficacy by modulating ion channels or GABAergic pathways .

Chemiluminescence vs. Bioactivity: Luminol’s unsubstituted -NH₂ group at C5 maximizes chemiluminescent efficiency but limits stability in aqueous solutions. In contrast, aminoethyl or bulky substituents reduce discoloration but compromise luminescence .

Key Challenges:

  • Instability : Bromoethyl derivatives (e.g., 2a in ) are highly unstable, necessitating rapid purification .
  • Green Synthesis: highlights a one-pot, four-component method using L-proline in ethanol, achieving eco-friendly synthesis of complex derivatives .

Physical and Chemical Properties

  • Solubility: Aminoethyl and hydrophilic substituents improve aqueous solubility compared to dibenzyl derivatives .
  • Stability : Chlorophenyl derivatives (e.g., CDD) enhance thermal stability for polymer applications .

Biological Activity

Introduction

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione, commonly referred to as a derivative of phthalazinedione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential as an inhibitor in various biological pathways.

Chemical Structure and Properties

The compound is characterized by the presence of a phthalazine ring system with an aminoethyl substituent. This structural feature is crucial for its biological interactions.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 2,3-dihydrophthalazine-1,4-dione exhibit potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (μM)
7cHCT-1161.36
8bHCT-1162.34
7cMDA-MB-2316.67
8bMDA-MB-23116.03

The above data indicates that compounds 7c and 8b show promising cytotoxicity against HCT-116 cells with IC50 values of 1.36 μM and 2.34 μM respectively. These compounds also exhibited moderate cytotoxicity against MDA-MB-231 cells, suggesting their potential as anticancer agents .

Antibacterial Activity

The antibacterial properties of this compound derivatives have been explored extensively. Notably, compound 8c demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Selected Compounds

CompoundInhibition Zone (mm)Target Bacteria
8c12Staphylococcus aureus
8c11Escherichia coli
Other Compounds6–10Various bacterial strains

These results highlight the potential of these derivatives as new antibacterial agents compared to existing treatments .

The mechanism by which these compounds exert their biological effects has been linked to their ability to inhibit specific enzymes involved in cellular processes. For instance, the compound has been identified as a suitable scaffold for developing inhibitors targeting mono-ADP-ribosyltransferases (mono-ARTs), particularly PARP10 and PARP15. These enzymes are implicated in various cellular processes including apoptosis and DNA repair.

Inhibition Potency

Recent findings have shown that certain derivatives exhibit IC50 values in the range of 130-160 nM , making them among the most potent inhibitors reported for PARP10 . This suggests a dual role for these compounds in both anticancer and antibacterial applications.

Case Study: Anticancer Efficacy

In a study investigating the anticancer efficacy of various phthalazinedione derivatives, researchers found that modifications to the core structure significantly influenced cytotoxic potency. The introduction of cycloalkyl groups enhanced binding affinity to target proteins involved in cell proliferation .

Case Study: Antibacterial Efficacy

Another study focused on the antibacterial properties where derivatives were synthesized and tested against clinical isolates of Staphylococcus aureus. The results indicated that specific substitutions on the phthalazine core resulted in increased inhibition zones compared to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione, and how can purity be optimized?

Methodological Answer: Synthesis typically involves condensation reactions between phthalic anhydride derivatives and hydrazine analogs. For example, microdroplet-based synthesis (e.g., using phenyl hydrazine with phthalic anhydride) achieves high yields due to rapid mixing and reduced side reactions . Purification can leverage membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts . Characterization via NMR and mass spectrometry (MS) is critical; structural validation should align with PubChem-derived InChI keys for analogous compounds (e.g., 2-(trideuteriomethyl)naphthalene-1,4-dione) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Employ a combination of spectroscopic and computational methods:

  • NMR/FTIR : Confirm functional groups (e.g., amine, diketone) and hydrogen bonding patterns.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions.
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian, referencing PubChem structural data for validation .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: Assess stability under varying pH, temperature, and light exposure. For example:

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds.
  • UV-Vis Spectroscopy : Monitor photodegradation kinetics.
  • Storage : Use inert atmospheres (argon) and amber vials to mitigate oxidation and photolysis, as advised for structurally similar diketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during mechanistic studies of its reactivity?

Methodological Answer: Contradictions often arise from solvent effects or intermediate trapping. To address:

  • In-situ Monitoring : Use stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., TD-DFT for UV spectra).
  • Isotopic Labeling : Trace reaction pathways (e.g., deuterated analogs to identify proton transfer steps) .

Q. What factorial design approaches optimize reaction conditions for derivatization?

Methodological Answer: A 2<sup>k</sup> factorial design can systematically vary factors like temperature, catalyst loading, and solvent polarity. For example:

  • Variables : Temperature (60–100°C), solvent (DMF vs. THF), and molar ratios (1:1 to 1:3).
  • Response Surface Methodology (RSM) : Identify optimal conditions for yield and selectivity.
  • Process Simulation : Use Aspen Plus or similar tools to model scalability .

Q. How can computational models predict biological activity or environmental fate?

Methodological Answer:

  • QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds.
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes in microbial systems).
  • Environmental Persistence : Use EPI Suite to estimate biodegradation half-lives based on functional groups .

Q. What strategies address discrepancies in catalytic activity across heterogeneous vs. homogeneous systems?

Methodological Answer:

  • Surface Analysis : Perform SEM/EDS to assess catalyst morphology and active site distribution.
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions.
  • Leaching Tests : ICP-MS to detect metal loss in homogeneous systems, which may artificially inflate activity .

Theoretical and Methodological Frameworks

Q. How to align experimental design with overarching theoretical frameworks (e.g., reaction mechanisms)?

Methodological Answer:

  • Hypothesis-Driven Work : Start with mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) and design experiments to test them.
  • Multi-Method Triangulation : Combine kinetic studies, isotopic labeling, and computational modeling to validate mechanisms.
  • Literature Synthesis : Reconcile findings with prior studies on phthalazine derivatives, addressing gaps via controlled variable adjustments .

Q. What epistemological frameworks support interdisciplinary research on this compound?

Methodological Answer: Adopt the Quadripolar Model (theoretical, epistemological, morphological, technical poles) to integrate chemistry with biology or environmental science:

  • Theoretical Pole : Link reactivity to microbial inhibition (e.g., zoospore regulation studies).
  • Technical Pole : Standardize assays (e.g., MIC determinations) across labs .

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